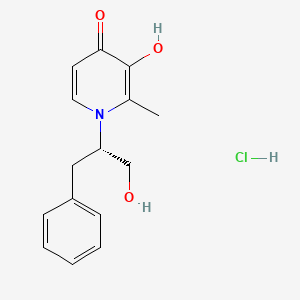

(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride

Description

The compound "(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride" is a chiral small molecule featuring a pyridinone core substituted with hydroxyl, methyl, and a 1-hydroxy-3-phenylpropan-2-yl group. The pyridinone scaffold is known for metal-binding properties, while the phenylpropanol moiety may influence lipophilicity and bioavailability. Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography, with software like SHELX widely used for crystallographic refinement .

Properties

IUPAC Name |

3-hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDKXLBMMEWNV-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C=CN1[C@@H](CC2=CC=CC=C2)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinone Ring: The initial step involves the construction of the pyridinone ring through cyclization reactions.

Introduction of Hydroxy and Phenylpropanol Groups:

Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification and chiral resolution.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl groups are susceptible to oxidation. The secondary alcohol on the phenylpropanol sidechain can be oxidized to a ketone under controlled conditions. For example:

The 3-hydroxypyridinone ring is less prone to oxidation due to resonance stabilization but may undergo ring-opening under strong oxidative conditions (e.g., HNO₃) to yield carboxylic acid derivatives .

Reduction Reactions

The pyridinone ring can be reduced to a piperidine derivative, altering its electronic properties:

| Reagent/Conditions | Product Formed | Yield/Selectivity |

|---|---|---|

| NaBH₄/MeOH | Partially reduced dihydropyridinone | Limited applicability |

| LiAlH₄/THF | Fully saturated piperidine | Requires anhydrous conditions |

Reduction of the phenylpropanol hydroxyl group is sterically hindered, favoring retention of the alcohol moiety .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions. For instance:

Halogenation

Reaction with SOCl₂ or PBr₃ replaces the hydroxyl group with Cl or Br:

This reaction is critical for synthesizing analogs with enhanced lipophilicity .

Etherification

Alkylation with alkyl halides (e.g., CH₃I) in basic media yields ether derivatives:

Thionation Reactions

Lawesson’s reagent converts the pyridinone oxygen to sulfur, generating a thione:

This modification enhances metal-chelating capacity, relevant for HDAC inhibition studies .

Metal Complexation

The 3-hydroxypyridinone moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Al³⁺):

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Fe³⁺ | ~18 | Potential for iron chelation |

| Al³⁺ | ~14 | Studied in neurodegenerative disease models |

These complexes are characterized by UV-Vis spectroscopy and X-ray crystallography .

Acid-Base Behavior

As a hydrochloride salt, the compound exhibits pH-dependent solubility:

-

Protonation: The pyridinone nitrogen (pKa ~4.5) protonates in acidic media, enhancing water solubility.

-

Deprotonation: At physiological pH (7.4), the compound exists as a zwitterion, influencing bioavailability .

Comparative Reactivity with Analogs

Compared to simpler hydroxypyridinones (e.g., 3-hydroxy-2-methyl-4(1H)-pyridinone ), the phenylpropanol sidechain introduces steric effects that:

-

Slow down nucleophilic substitutions at the hydroxyl group.

-

Stabilize intermediates in oxidation reactions via resonance.

Scientific Research Applications

Chemistry

(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of complex molecules, facilitating advancements in synthetic methodologies.

Biology

The compound has been studied for its potential biological activities, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound shows promise in binding to various receptors, influencing cellular responses.

Medicine

Research indicates that this compound could have therapeutic potential in treating several diseases:

-

Neurological Disorders : It has been investigated for its ability to modulate glycine transporters, which are implicated in conditions such as schizophrenia.

"Inhibition of GlyT1 Transporter: Similar to other compounds with a phenylpropanolamine structure, this compound has shown potential as a selective inhibitor of the glycine transporter GlyT1" .

- Antioxidant Activity : The hydroxyl groups suggest possible antioxidant properties, which may help mitigate oxidative stress in biological systems.

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various formulations.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of GlyT1 Transporter : This activity is crucial for potential treatments of neurological disorders.

- Antioxidant Activity : The structural hydroxyl groups contribute to possible protective effects against oxidative damage.

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective benefits against excitotoxicity.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other pyridinone derivatives and hydrochloride salts. Below is a comparative analysis based on available

Key Observations:

- Pyridinone Core: All three compounds contain a pyridinone ring, which is critical for hydrogen bonding and metal coordination. The target compound’s lack of halogen substituents (unlike the chloro-fluorophenyl group in ) may reduce toxicity and alter substrate specificity.

- Hydrochloride Salt : The salt form enhances aqueous solubility, a common feature in pharmaceuticals to improve bioavailability .

- Chirality: The (S)-configuration in the target compound contrasts with the (R)-configured pyrrolidinone in , highlighting stereochemistry’s role in biological activity.

Spectroscopic and Crystallographic Characterization

- NMR/UV Spectroscopy : Similar to the isolation of Zygocaperoside and Isorhamnetin-3-O glycoside , the target compound’s structure would require 1H/13C-NMR and UV analysis to confirm functional groups and conjugation.

- X-ray Crystallography : SHELX software is widely used for resolving chiral centers, as seen in enantiomorph-polarity estimation via Flack or Rogers parameters . The target’s (S)-configuration could be validated using these methods.

Pharmacological and Physicochemical Properties

- Bioactivity: Pyridinones in are linked to kinase inhibition, while pyrazolo-pyrimidines in are associated with anticancer activity. The target’s hydroxyl groups may favor chelation-based mechanisms.

Biological Activity

(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H17ClN2O3

- Molecular Weight : 300.75 g/mol

The compound features a pyridine ring substituted with hydroxyl and phenyl groups, which contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of GlyT1 Transporter : Similar to other compounds with a phenylpropanolamine structure, this compound has shown potential as a selective inhibitor of the glycine transporter GlyT1, which is implicated in various neurological disorders such as schizophrenia .

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may help in reducing oxidative stress in biological systems.

- Neuroprotective Effects : Studies have indicated that compounds with similar structural motifs can provide neuroprotection against excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: GlyT1 Inhibition

A study evaluated the inhibitory effect of this compound on the glycine transporter GlyT1. The results demonstrated that at a concentration of 10 µM, the compound significantly reduced glycine uptake in HEK293 cells expressing GlyT1, indicating its potential as a therapeutic agent for schizophrenia .

Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid, highlighting its potential use in preventing oxidative stress-related diseases .

Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to glutamate toxicity showed that treatment with this compound resulted in increased cell viability and reduced apoptosis markers. This suggests that the compound may have neuroprotective effects relevant for conditions such as Alzheimer's disease .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

- Step 1: Employ stereoselective synthesis techniques to preserve the (S)-configuration. For example, use chiral catalysts or enantiomerically pure starting materials, as seen in structurally related compounds .

- Step 2: Monitor reaction conditions (temperature, pH, solvent polarity) to minimize racemization. Evidence from analogous syntheses suggests that low temperatures (0–5°C) and aprotic solvents (e.g., THF) improve stereochemical fidelity .

- Step 3: Purify the hydrochloride salt via recrystallization using ethanol/water mixtures, ensuring removal of unreacted precursors. Chromatography (e.g., reverse-phase HPLC) may further enhance purity .

Q. What analytical techniques are critical for structural characterization and confirmation of the stereochemistry?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve the absolute configuration. Ensure high-resolution data collection (≤1.0 Å) to minimize ambiguity in chiral center assignment .

- NMR Spectroscopy: Combine 1D / NMR with 2D techniques (COSY, NOESY) to assign proton environments and spatial relationships. For example, NOE correlations can confirm the spatial arrangement of the 2-methyl and 3-hydroxy groups .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing the hydrochloride form from free bases .

Q. How can solubility and stability be experimentally determined for in vitro assays?

Methodological Answer:

- Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. Centrifuge suspensions at 15,000 rpm for 30 min to isolate supernatant for quantification .

- Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the pyridinone ring) indicate susceptibility to moisture or heat .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods validate it?

Methodological Answer:

- Chiral HPLC: Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20) + 0.1% TFA. Monitor retention times to distinguish (S)-enantiomer from (R)-counterparts .

- Circular Dichroism (CD): Compare experimental CD spectra with computational models (TD-DFT) to confirm optical activity and enantiomeric excess (>99%) .

Q. How to resolve contradictions in crystallographic data when the compound exhibits twinning or pseudosymmetry?

Methodological Answer:

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twin domains. Refine twin fractions and Hooft y parameters to reconcile discrepancies in electron density maps .

- Enantiomorph Discrimination: Apply Flack’s x parameter (superior to Rogers’ η for near-centrosymmetric structures) to validate the correct chiral assignment via least-squares refinement .

Q. What strategies mitigate instability in aqueous solutions during biological assays?

Methodological Answer:

- Lyophilization: Prepare lyophilized aliquots using cryoprotectants (e.g., trehalose) to prevent hydrolysis. Reconstitute in DMSO immediately before assays .

- Buffer Optimization: Add antioxidants (e.g., 0.1% ascorbic acid) to PBS to stabilize the pyridinone ring against oxidative degradation .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

Methodological Answer:

- Re-evaluate Force Fields: Use COSMO-RS simulations with refined sigma profiles to account for protonation states (hydrochloride vs. free base).

- Experimental Validation: Compare shake-flask measurements (using potentiometric titration) with computational predictions to identify systematic errors .

Safety and Handling Protocols

Q. What laboratory precautions are essential given the compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.